molecular formula C22H30N2O3 B5364690 3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5364690
M. Wt: 370.5 g/mol
InChI Key: XIVKBHMAJIFYJK-UHFFFAOYSA-N
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Description

3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclic octane structure with a piperazine moiety

Properties

IUPAC Name

3-[4-(2-phenylethyl)piperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c25-21(19-17-6-8-18(9-7-17)20(19)22(26)27)24-14-12-23(13-15-24)11-10-16-4-2-1-3-5-16/h1-5,17-20H,6-15H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVKBHMAJIFYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step procedures. One common approach is to start with the bicyclo[2.2.2]octane-2-carboxylic acid as the core structure. The piperazine moiety is introduced through a series of reactions involving the formation of amide bonds. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially acting as an antagonist or agonist. This interaction can modulate the activity of neurotransmitters such as dopamine and serotonin, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclic structure combined with the piperazine moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

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